molecular formula C13H9Br2N3O4 B3567560 N-(3,5-dibromopyridin-2-yl)-4-methoxy-3-nitrobenzamide

N-(3,5-dibromopyridin-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3567560
M. Wt: 431.04 g/mol
InChI Key: VSGLAJCQDSWECI-UHFFFAOYSA-N
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Description

N-(3,5-dibromopyridin-2-yl)-4-methoxy-3-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with bromine atoms at positions 3 and 5, a methoxy group at position 4, and a nitrobenzamide moiety. Its molecular structure suggests potential utility in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dibromopyridin-2-yl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization One common approach is the bromination of 2-chloropyridine to introduce bromine atoms at the 3 and 5 positionsThe final step involves the formation of the nitrobenzamide moiety through a coupling reaction with 4-methoxy-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can help in reducing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromopyridin-2-yl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atoms can result in various substituted pyridine derivatives .

Scientific Research Applications

N-(3,5-dibromopyridin-2-yl)-4-methoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dibromopyridin-2-yl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms and methoxy group can also influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dibromopyridin-2-yl)-4-methoxy-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(3,5-dibromopyridin-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O4/c1-22-11-3-2-7(4-10(11)18(20)21)13(19)17-12-9(15)5-8(14)6-16-12/h2-6H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGLAJCQDSWECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=N2)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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